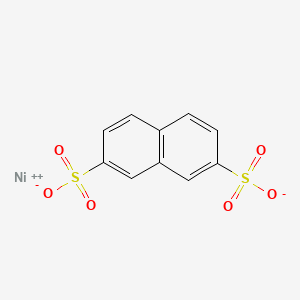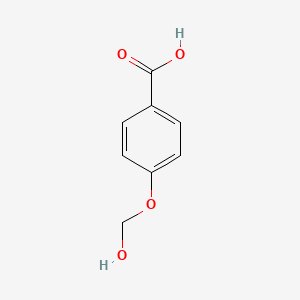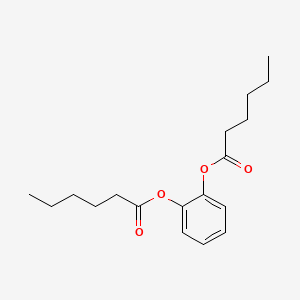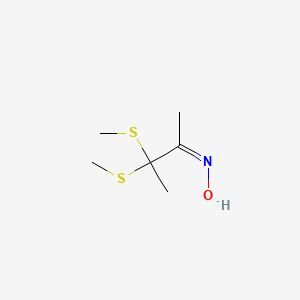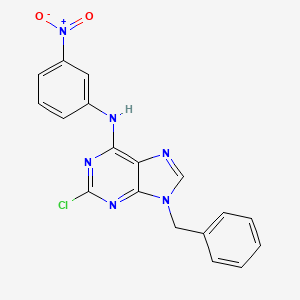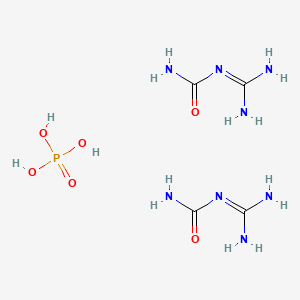
Cerium tetrabenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium tetrabenzoate is a coordination compound formed by the combination of cerium ions and benzoate ligands. Cerium, a rare earth element, is known for its unique redox properties, which make its compounds valuable in various applications. The benzoate ligands in this compound provide stability and facilitate its use in different chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium tetrabenzoate can be synthesized through the reaction of cerium salts, such as cerium nitrate or cerium chloride, with benzoic acid in an aqueous or organic solvent. The reaction typically involves the following steps:
- Dissolution of cerium salt in water or an organic solvent.
- Addition of benzoic acid to the solution.
- Stirring the mixture at a controlled temperature (usually around 60-80°C) for several hours.
- Precipitation of this compound by adjusting the pH or by evaporating the solvent.
- Filtration and drying of the precipitate to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve larger-scale reactors and more controlled conditions to ensure high purity and yield. The use of automated systems for mixing, heating, and filtration can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Cerium tetrabenzoate undergoes various chemical reactions, including:
Oxidation: Cerium in this compound can exist in multiple oxidation states, allowing it to participate in redox reactions. For example, it can be oxidized to cerium(IV) compounds under specific conditions.
Reduction: this compound can be reduced to cerium(III) compounds using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The benzoate ligands in this compound can be substituted by other ligands, such as phosphates or sulfates, through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions may involve reagents like sodium phosphate or ammonium sulfate.
Major Products Formed:
Oxidation: Cerium(IV) oxide or cerium(IV) sulfate.
Reduction: Cerium(III) chloride or cerium(III) nitrate.
Substitution: Cerium phosphate or cerium sulfate.
Applications De Recherche Scientifique
Cerium tetrabenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for oxidative stress-related diseases.
Industry: Utilized in the production of advanced materials, such as ceramics and coatings, due to its unique redox properties.
Mécanisme D'action
The mechanism of action of cerium tetrabenzoate is primarily based on its redox properties. Cerium can switch between different oxidation states, allowing it to participate in electron transfer reactions. This redox activity enables this compound to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The benzoate ligands provide stability and facilitate the interaction of cerium with target molecules.
Comparaison Avec Des Composés Similaires
Cerium Nitrate: Another cerium compound with similar redox properties but different ligands.
Cerium Oxide: Known for its catalytic and antioxidant properties, widely used in various applications.
Cerium Chloride: Used in organic synthesis and as a precursor for other cerium compounds.
Uniqueness of Cerium Tetrabenzoate: this compound is unique due to the presence of benzoate ligands, which provide specific stability and reactivity characteristics. The combination of cerium’s redox properties with the stability of benzoate ligands makes this compound a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
94232-59-4 |
|---|---|
Formule moléculaire |
C28H20CeO8 |
Poids moléculaire |
624.6 g/mol |
Nom IUPAC |
cerium(4+);tetrabenzoate |
InChI |
InChI=1S/4C7H6O2.Ce/c4*8-7(9)6-4-2-1-3-5-6;/h4*1-5H,(H,8,9);/q;;;;+4/p-4 |
Clé InChI |
PVPBFPZKTZTMQW-UHFFFAOYSA-J |
SMILES canonique |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ce+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


